2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate
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Overview
Description
2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the imidazole ring, enhancing its chemical diversity .
Scientific Research Applications
2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 2-(4-Substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole
- 1,3-Diazole derivatives like clemizole, etonitazene, and enviroxime
Uniqueness
2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
92535-74-5 |
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Molecular Formula |
C14H14N2OS2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
phenacyl 2-ethyl-1H-imidazole-5-carbodithioate |
InChI |
InChI=1S/C14H14N2OS2/c1-2-13-15-8-11(16-13)14(18)19-9-12(17)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16) |
InChI Key |
IEQXWMAVTIUZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)C(=S)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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